molecular formula C20H11Cl2N3O6 B5460710 (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5460710
M. Wt: 460.2 g/mol
InChI Key: ONFKRQXRHMHPRD-RIYZIHGNSA-N
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Description

The compound (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes dichloro, prop-2-ynoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-4-prop-2-ynoxybenzaldehyde with 1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as Ru/Al2O3, at elevated temperatures (around 140°C) and controlled oxygen flow rates .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor, optimizing parameters such as catalyst loading, temperature, and oxygen flow rate to achieve high yields. This method ensures efficient production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents for reductive alkylation, and aryl sulfonium salts for site-selective C-H functionalization . Conditions often involve the use of catalysts such as Cu(acac)2 or Fe(acac)3 and visible light irradiation for certain reactions .

Major Products Formed

Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications depending on the functional groups introduced.

Scientific Research Applications

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar compounds to (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione include:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O6/c1-2-7-31-17-15(21)9-11(10-16(17)22)8-14-18(26)23-20(28)24(19(14)27)12-3-5-13(6-4-12)25(29)30/h1,3-6,8-10H,7H2,(H,23,26,28)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFKRQXRHMHPRD-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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